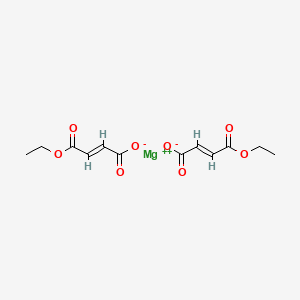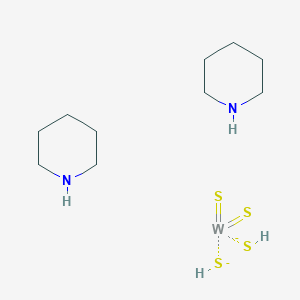
Piperidine tetrathiotungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine tetrathiotungstate is a chemical compound with the molecular formula
C10H24N2S4W
. It is known for its unique structure, which includes a tungsten atom coordinated with four sulfur atoms and two piperidine molecules. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperidine tetrathiotungstate can be synthesized through the reaction of piperidine with tetrathiotungstic acid. The typical synthetic route involves the following steps:
Preparation of Tetrathiotungstic Acid: This is usually done by reacting tungsten hexachloride with hydrogen sulfide in an organic solvent.
Reaction with Piperidine: The tetrathiotungstic acid is then reacted with piperidine under controlled conditions, typically at room temperature, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Tetrathiotungstic Acid: Using large reactors to handle the exothermic reaction of tungsten hexachloride and hydrogen sulfide.
Continuous Reaction with Piperidine: Employing continuous flow reactors to ensure consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Piperidine tetrathiotungstate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of tungsten.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The piperidine ligands can be substituted with other amines or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various amines or phosphines can be used under mild heating conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state tungsten compounds.
Reduction Products: Lower oxidation state tungsten compounds.
Substitution Products: Compounds with different ligands replacing piperidine.
Aplicaciones Científicas De Investigación
Piperidine tetrathiotungstate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tungsten-sulfur compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in enzyme inhibition and as a probe for studying sulfur metabolism.
Medicine: Preliminary studies suggest it may have applications in developing new drugs, particularly those targeting metal-sulfur interactions.
Industry: It is used in the production of advanced materials, including catalysts for petrochemical processes and in the electronics industry for the deposition of tungsten sulfide films.
Mecanismo De Acción
The mechanism by which piperidine tetrathiotungstate exerts its effects involves its interaction with molecular targets through its tungsten-sulfur core. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes that require metal cofactors.
Catalyze Reactions: By providing a reactive tungsten center that facilitates various chemical transformations.
Modulate Pathways: By interacting with sulfur-containing biomolecules, affecting metabolic pathways.
Comparación Con Compuestos Similares
Piperidine tetrathiotungstate can be compared with other similar compounds such as:
Ammonium tetrathiotungstate: Similar in structure but uses ammonium instead of piperidine.
Tetrathiomolybdate: Contains molybdenum instead of tungsten.
Tetrathiovanadate: Contains vanadium instead of tungsten.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of piperidine ligands, which can influence its reactivity and applications differently compared to other tetrathiometalates.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C10H24N2S4W-2 |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
bis(sulfanylidene)tungsten;piperidine;sulfanide |
InChI |
InChI=1S/2C5H11N.2H2S.2S.W/c2*1-2-4-6-5-3-1;;;;;/h2*6H,1-5H2;2*1H2;;;/p-2 |
Clave InChI |
GMWXRWTXGXBWDE-UHFFFAOYSA-L |
SMILES canónico |
C1CCNCC1.C1CCNCC1.[SH-].[SH-].S=[W]=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



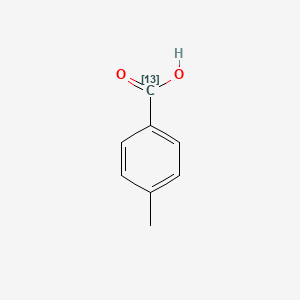
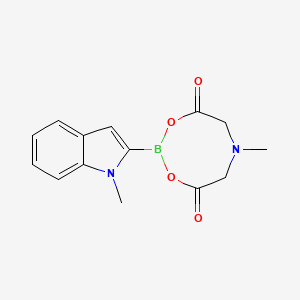


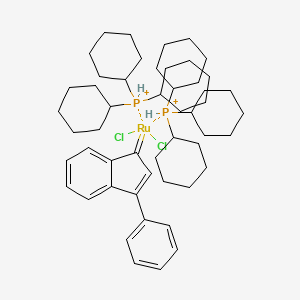
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)
